1-cycloheptyl-4-piperidin-1-ylpiperidine
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Overview
Description
1-cycloheptyl-4-piperidin-1-ylpiperidine is a compound that features a piperidine ring substituted with a cycloheptyl group and another piperidine ring. Piperidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
The synthesis of 1-cycloheptyl-4-piperidin-1-ylpiperidine typically involves the reaction of cycloheptylamine with 1,4-dichlorobutane under basic conditions to form the cycloheptyl-substituted piperidine. This intermediate is then reacted with piperidine under similar conditions to yield the final product . Industrial production methods may involve optimization of these reactions to increase yield and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
1-cycloheptyl-4-piperidin-1-ylpiperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form saturated derivatives.
Scientific Research Applications
1-cycloheptyl-4-piperidin-1-ylpiperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a ligand in the study of receptor-ligand interactions.
Mechanism of Action
The mechanism of action of 1-cycloheptyl-4-piperidin-1-ylpiperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring can interact with neurotransmitter receptors, modulating their activity and leading to various pharmacological effects. The cycloheptyl group may enhance the compound’s binding affinity and selectivity for certain targets .
Comparison with Similar Compounds
1-cycloheptyl-4-piperidin-1-ylpiperidine can be compared with other piperidine derivatives, such as:
1,4’-bipiperidine: This compound features two piperidine rings connected by a single bond and is used in similar applications.
Piperine: A naturally occurring piperidine derivative with antioxidant and anti-inflammatory properties.
Matrine: Another piperidine alkaloid with anticancer and antimicrobial activities.
The uniqueness of this compound lies in its specific substitution pattern, which can confer unique biological activities and chemical reactivity.
Properties
IUPAC Name |
1-cycloheptyl-4-piperidin-1-ylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32N2/c1-2-5-9-16(8-4-1)19-14-10-17(11-15-19)18-12-6-3-7-13-18/h16-17H,1-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKDMLYPTBPIWHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2CCC(CC2)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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